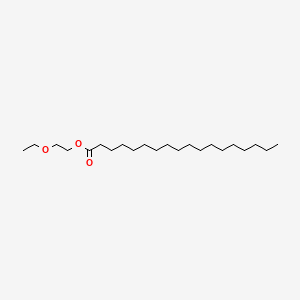2-Ethoxyethyl stearate
CAS No.: 72269-51-3
Cat. No.: VC18436461
Molecular Formula: C22H44O3
Molecular Weight: 356.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72269-51-3 |
|---|---|
| Molecular Formula | C22H44O3 |
| Molecular Weight | 356.6 g/mol |
| IUPAC Name | 2-ethoxyethyl octadecanoate |
| Standard InChI | InChI=1S/C22H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)25-21-20-24-4-2/h3-21H2,1-2H3 |
| Standard InChI Key | MFEWWQYHAZUIDX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCOCC |
Introduction
Chemical Identity and Structural Characteristics
2-Ethoxyethyl stearate belongs to the class of fatty acid esters, characterized by the esterification of stearic acid (C₁₈H₃₆O₂) with 2-ethoxyethanol (C₄H₁₀O₂). Its molecular formula is C₂₃H₄₆O₄, corresponding to a molecular weight of 398.62 g/mol . The compound’s structure features a saturated C18 alkyl chain (stearate) linked via an ester bond to a 2-ethoxyethyl group, imparting both lipophilic and mild polar characteristics.
Stereochemical Considerations
Synthesis and Production Methods
Conventional Esterification Routes
The synthesis typically involves acid-catalyzed esterification:
Advanced Catalytic Approaches
Emerging methods in ester synthesis, such as enzymatic catalysis or ultrasound-assisted reactions , could theoretically enhance yield and purity. For instance, lipase-mediated esterification of stearic acid with 2-ethoxyethanol might operate at milder temperatures (40–60°C), though this remains speculative without direct evidence.
Physicochemical Properties
Available data, though sparse, suggest the following characteristics :
The compound’s low polarity and high molecular weight suggest utility as a plasticizer or lubricant additive, though confirmatory studies are lacking.
Environmental Impact and Biodegradability
While no data exist for 2-ethoxyethyl stearate, structurally similar esters demonstrate varying biodegradability:
-
2-Ethylhexyl stearate: Readily biodegradable under OECD criteria.
-
Linear alkyl stearates: Typically >60% mineralized in 28-day tests.
The ethoxy group may hinder microbial degradation compared to purely aliphatic esters, necessitating dedicated studies.
Critical Research Gaps and Future Directions
-
Synthetic Optimization: Systematic studies comparing catalytic methods (e.g., enzymatic vs. acid-catalyzed).
-
Material Compatibility: Testing plasticizing efficiency in PVC, polyurethanes, or biopolymers.
-
Toxicology: Acute/chronic exposure assessments per OECD guidelines.
-
Environmental Fate: Aerobic/anaerobic biodegradation kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume